molecular formula C24H30FN3O4S B2729225 N1-(2,3-dimethylphenyl)-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898461-03-5

N1-(2,3-dimethylphenyl)-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2729225
CAS RN: 898461-03-5
M. Wt: 475.58
InChI Key: NACAUSNPDQZMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,3-dimethylphenyl)-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H30FN3O4S and its molecular weight is 475.58. The purity is usually 95%.
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Scientific Research Applications

Novel Insecticide Applications

Compounds with complex structures, including various substituents such as sulfonyl groups and piperidinyl moieties, have been explored for their potential as novel insecticides. For example, flubendiamide, which features a unique combination of sulfonylalkyl groups and a piperidinyl moiety, demonstrates exceptional insecticidal activity against lepidopterous pests, including resistant strains. This suggests a potential avenue for the use of similarly structured compounds in developing new insecticides as part of integrated pest management programs (Tohnishi et al., 2005).

Receptor Ligand Development

The structural elements present in the compound of interest, such as the piperidinyl and sulfonyl groups, are common in the design of selective receptor ligands. Research on derivatives of piperidinyl and sulfonyl indicates their potential in developing new selective ligands for receptors like the 5-HT2A receptor. These compounds have been synthesized and tested for their affinities to various receptors, showing high selectivity in vitro. This highlights the possibility of using structurally similar compounds for the development of new therapeutic agents targeting specific receptors (Wang et al., 2001).

Anticancer Agent Synthesis

The incorporation of piperidinyl and sulfonyl groups into compound structures has also been explored for anticancer applications. Synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids demonstrates the potential of such structures as anticancer agents. The synthesized compounds exhibited promising anticancer activity in vitro, suggesting that similar structural frameworks could be investigated for their therapeutic efficacy against cancer (Rehman et al., 2018).

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O4S/c1-16-7-6-9-22(18(16)3)27-24(30)23(29)26-13-12-19-8-4-5-14-28(19)33(31,32)20-10-11-21(25)17(2)15-20/h6-7,9-11,15,19H,4-5,8,12-14H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACAUSNPDQZMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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